Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[1-[(3-iodo-4-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O5S/c1-24-12-4-3-9(7-10(12)17)14(22)19-16(26)20-6-5-18-15(23)11(20)8-13(21)25-2/h3-4,7,11H,5-6,8H2,1-2H3,(H,18,23)(H,19,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZSKJFHOIMBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound may be related to, have been studied extensively for their potential biological activity. They have been found to interact with a variety of targets, leading to diverse biological effects.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes.
Biological Activity
Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . It features a piperazine ring and a methoxyphenyl group, which are significant for its biological interactions.
Pharmacological Activities
1. Antimicrobial Activity
Several studies have indicated that compounds containing piperazine moieties exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of the iodine atom and methoxy group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.
2. Anticancer Properties
Research has demonstrated that piperazine derivatives can induce apoptosis in cancer cells. A study focusing on structurally related compounds revealed that they inhibit cell proliferation through various pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. The specific role of this compound in cancer therapy remains to be fully elucidated but presents promising avenues for exploration.
3. Anti-inflammatory Effects
Inflammation is a significant factor in many chronic diseases, and compounds that modulate inflammatory pathways are of great interest. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups, suggesting potent antimicrobial properties.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Test Compound | 15 |
Case Study 2: Anticancer Activity
A recent study investigated the effects of various piperazine derivatives on human breast cancer cell lines. The results indicated that this compound reduced cell viability significantly at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
The mechanisms underlying the biological activity of this compound are multifaceted:
1. Interaction with Biological Targets
The compound likely interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the methoxy group may facilitate binding to specific targets.
2. Induction of Apoptosis
The anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors in treated cells.
Q & A
Q. What are the optimal synthetic routes for Methyl [...]acetate, given its heterocyclic and iodinated aromatic moieties?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: React 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the acyl chloride.
- Step 2: Couple with a thiocarbamate precursor (e.g., via carbodiimide-mediated reactions using EDCl/HOBt) to form the carbamothioyl intermediate.
- Step 3: Cyclize with a substituted piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF).
- Purification: Use column chromatography (silica gel, gradient elution) or preparative HPLC.
- Validation: Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (using SHELX for refinement) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for backbone assignment; 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine ring.
- X-ray Crystallography: Single-crystal analysis refined via SHELXL to confirm stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry: HRMS (ESI-TOF) to verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
- HPLC-PDA: Ensure purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?
Methodological Answer:
- Cross-Validation: Compare DFT-optimized geometries (e.g., Gaussian/B3LYP/6-31G*) with X-ray-derived torsion angles. Discrepancies may arise from solvent effects or crystal packing forces.
- Dynamic Analysis: Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess flexibility of the carbamothioyl group in solution.
- Refinement: Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystallographic data .
Q. What experimental strategies mitigate low yields in the thiocarbamoyl coupling step?
Methodological Answer:
- Catalyst Screening: Test palladium (Suzuki) or copper (Ullmann) catalysts for aryl-iodine reactivity.
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) with controlled water content to minimize hydrolysis.
- In Situ Monitoring: Employ LC-MS or TLC to track intermediate formation and adjust reaction time/temperature.
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on the piperazine nitrogen to prevent side reactions .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40–60°C for 1–4 weeks.
- Analytical Endpoints: Use HPLC-UV to quantify degradation products; HRMS to identify hydrolyzed or oxidized species (e.g., cleavage of the ester or carbamothioyl group).
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation: Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Solubility Checks: Use dynamic light scattering (DLS) to confirm compound solubility in assay media.
- Metabolite Screening: Perform LC-MS on post-assay supernatants to detect instability or metabolite formation.
- Statistical Rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
